4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one CAS 1191454-46-2
4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one CAS 1191454-46-2
An In-Depth Technical Guide to 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one (CAS 1191454-46-2)
Authored by: A Senior Application Scientist
Foreword: Unveiling the Potential of a Novel Pyridazinone Derivative
The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] These heterocyclic compounds have been extensively explored, leading to the development of agents with applications in oncology, inflammation, and cardiovascular diseases.[1][3][4] This guide focuses on a specific, yet underexplored, member of this family: 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one. While direct literature on this exact molecule is sparse, this document will provide a comprehensive technical overview by drawing upon established principles of pyridazinone chemistry, synthesis, and pharmacology. We will delve into its structural features, propose a logical synthetic pathway, and explore its potential mechanism of action, particularly as a phosphodiesterase 4 (PDE4) inhibitor, a target for which pyridazinones have shown significant promise.[5][6] This guide is intended for researchers, scientists, and professionals in drug development who are looking to understand and potentially harness the therapeutic potential of this and related compounds.
Molecular Profile and Physicochemical Properties
4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one is a substituted pyridazinone with the chemical formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol .[7] The core of the molecule is the pyridazin-3(2H)-one ring, a six-membered heterocycle containing two adjacent nitrogen atoms.
| Property | Value | Source |
| CAS Number | 1191454-46-2 | [7] |
| Molecular Formula | C10H13ClN2O2 | [7] |
| Molecular Weight | 228.68 | [7] |
| Canonical SMILES | C1COCC1COC2=C(C(=O)NN=C2)Cl | Inferred from name |
| Physical State | Solid (presumed) | General knowledge |
| Storage | 2-8°C | [7] |
The key structural features that likely dictate its biological activity include the chloro substituent at the 4-position, which can act as a leaving group in nucleophilic substitution reactions or contribute to binding interactions, and the cyclopentylmethoxy group at the 5-position, which adds lipophilicity and may play a role in target specificity and potency.
Proposed Synthesis Pathway
The proposed synthesis would likely begin with the reaction of a suitably protected mucohalic acid derivative with cyclopentylmethanol to introduce the cyclopentylmethoxy side chain. This would be followed by cyclization with hydrazine to form the pyridazinone ring. The final chlorination step could be achieved using a standard chlorinating agent like phosphorus oxychloride.[10]
Caption: Proposed synthetic route for 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-(Cyclopentylmethoxy)furan-2(5H)-one
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To a solution of a suitable mucochloric acid derivative (1.0 eq) in an anhydrous solvent such as toluene, add cyclopentylmethanol (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5-(Cyclopentylmethoxy)pyridazin-3(2H)-one
-
Dissolve the product from Step 1 (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature, and remove the solvent under reduced pressure.
-
The crude product may be purified by recrystallization or column chromatography.
Step 3: Synthesis of 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one
-
To the pyridazinone from Step 2 (1.0 eq), add phosphorus oxychloride (excess, ~5-10 eq) slowly at 0°C.
-
Heat the reaction mixture to 80-100°C and stir for several hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the final product by column chromatography or recrystallization.
Potential Mechanism of Action: A Focus on PDE4 Inhibition
The pyridazinone scaffold is a well-established pharmacophore for the inhibition of phosphodiesterase 4 (PDE4).[5][6][11][12] PDE4 is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP).[5][13] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and regulates a variety of downstream targets, ultimately resulting in a dampening of inflammatory responses.[5]
Caption: Proposed mechanism of action via PDE4 inhibition.
Given the structural similarities to known pyridazinone-based PDE4 inhibitors, it is highly probable that 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one exerts its biological effects through this pathway. The cyclopentylmethoxy group may occupy a hydrophobic pocket in the active site of the PDE4 enzyme, while the pyridazinone core interacts with key residues.
Potential Therapeutic Applications
Based on the likely mechanism of action as a PDE4 inhibitor, 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one could have therapeutic potential in a range of inflammatory and autoimmune diseases.[11]
-
Respiratory Diseases: Chronic obstructive pulmonary disease (COPD) and asthma are major therapeutic areas for PDE4 inhibitors.[5]
-
Dermatological Conditions: Conditions such as psoriasis and atopic dermatitis have also been shown to respond to PDE4 inhibition.[11]
-
Neurological Disorders: Emerging research suggests a role for PDE4 inhibitors in treating neurological and psychiatric conditions.[13]
-
Oncology: Some pyridazinone derivatives have demonstrated anticancer and antiangiogenic properties, suggesting a potential application in cancer therapy.[1][9]
In Vitro and In Vivo Evaluation: A Roadmap for Researchers
To fully characterize the biological activity of 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one, a series of in vitro and in vivo studies are necessary.
In Vitro Assays
-
PDE4 Enzyme Inhibition Assay: To confirm the primary mechanism of action and determine the IC50 value. This can be performed using purified recombinant human PDE4 isoforms (A, B, C, and D) to assess selectivity.
-
Cell-Based cAMP Assay: To measure the functional consequence of PDE4 inhibition in a cellular context. This is typically done in inflammatory cells like peripheral blood mononuclear cells (PBMCs) or neutrophils.
-
Cytokine Release Assay: To evaluate the anti-inflammatory effects by measuring the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from stimulated immune cells.
-
Cytotoxicity Assay: To assess the compound's toxicity in various cell lines and determine a therapeutic window.
In Vivo Models
-
Animal Models of Inflammation: Depending on the desired therapeutic indication, models such as lipopolysaccharide (LPS)-induced pulmonary inflammation in rodents for respiratory diseases, or collagen-induced arthritis for autoimmune conditions, would be appropriate.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Toxicology Studies: To evaluate the safety profile of the compound in animal models.
Caption: A typical experimental workflow for evaluating a novel pyridazinone derivative.
Conclusion and Future Directions
4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one represents a promising, yet largely unexplored, molecule within the medicinally significant pyridazinone class. Based on its structural features and the extensive literature on related compounds, it is a strong candidate for being a potent and selective PDE4 inhibitor. This guide has outlined a plausible synthetic route, a likely mechanism of action, and a clear path forward for its comprehensive biological evaluation. Further research into this and structurally similar compounds could lead to the discovery of novel therapeutics for a range of inflammatory, autoimmune, and other diseases. The key to unlocking its full potential lies in rigorous experimental validation of the hypotheses presented herein.
References
-
PubMed. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. [Link]
-
ScholArena. Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. [Link]
- Google Patents.
-
PMC. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. [Link]
-
Google Patents. United States Patent (19). [Link]
-
ResearchGate. Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. [Link]
-
ResearchGate. Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). [Link]
-
HETEROCYCLES. PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. [Link]
-
SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
-
PubMed. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
-
PMC. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
-
MDPI. Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. [Link]
-
PubMed. Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. [Link]
-
Science.gov. selective pde4 inhibitor: Topics by Science.gov. [Link]
Sources
- 1. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. molcore.com [molcore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. article.scholarena.com [article.scholarena.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selective pde4 inhibitor: Topics by Science.gov [science.gov]
